5-Methyl-1-(piperidin-1-ylmethyl)indole-2,3-dione
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Overview
Description
5-Methyl-1-(piperidin-1-ylmethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a piperidine ring attached to the indoline core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(piperidin-1-ylmethyl)indoline-2,3-dione typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(piperidin-1-ylmethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
5-Methyl-1-(piperidin-1-ylmethyl)indoline-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(piperidin-1-ylmethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan with an indole core.
Uniqueness
5-Methyl-1-(piperidin-1-ylmethyl)indoline-2,3-dione is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific properties and applications .
Properties
CAS No. |
13129-75-4 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-methyl-1-(piperidin-1-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C15H18N2O2/c1-11-5-6-13-12(9-11)14(18)15(19)17(13)10-16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
KDOONSWAGOOGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CN3CCCCC3 |
Origin of Product |
United States |
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